- Synthesis of tradinterol hydrochlorideAn improved synthesis of trantinterolA process for preparing benzeneethanol derivatives, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 282-285
Cas no 97760-97-9 (4-Iodo-2-trifluoromethylaniline)
97760-97-9 structure
Product Name:4-Iodo-2-trifluoromethylaniline
Numero CAS:97760-97-9
MF:C7H5F3IN
MW:287.02098441124
MDL:MFCD04972657
CID:803622
PubChem ID:3289432
Update Time:2025-10-28
4-Iodo-2-trifluoromethylaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Amino-5-iodobenzotrifluoride
- 4-iodo-2-(trifluoromethyl)aniline
- 4-iodo-2-trifluoromethyl-aniline
- 4-Iodo-2-trifluoroMethylaniline
- 4-iodo-2-trifluoromethylphenylamine
- Benzenamine, 4-iodo-2-(trifluoromethyl)-
- PubChem2772
- MAJKZNONEQIIGP-UHFFFAOYSA-N
- 2-(Trifluoromethyl)-4-iodoaniline
- SBB051746
- 4-Iodo-2-trifluoromethyl-phenylamine
- 4-iodo-2-(trifluoromethyl)phenylamine
- 4-iodo-2-(trifluoromethyl)ben
- 4-Iodo-2-(trifluoromethyl)benzenamine (ACI)
- MFCD04972657
- SCHEMBL786516
- SB82334
- AC-26140
- DTXSID40391101
- AKOS000111256
- SY024083
- CS-0041150
- PS-7183
- EN300-339400
- 97760-97-9
- 4-Iodo-2-trifluoromethylaniline
-
- MDL: MFCD04972657
- Inchi: 1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2
- Chiave InChI: MAJKZNONEQIIGP-UHFFFAOYSA-N
- Sorrisi: FC(C1C(N)=CC=C(I)C=1)(F)F
Proprietà calcolate
- Massa esatta: 286.94200
- Massa monoisotopica: 286.942
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 159
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.8
- Superficie polare topologica: 26
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: 1.948
- Punto di fusione: No data available
- Punto di ebollizione: 262 ºC
- Punto di infiammabilità: 112 ºC
- Indice di rifrazione: 1.57
- PSA: 26.02000
- LogP: 3.47340
- Pressione di vapore: No data available
4-Iodo-2-trifluoromethylaniline Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: Irritant
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - Codice categoria di pericolo: 20/21/22-36/37/38
- Istruzioni di sicurezza: S26; S36/37/39
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Frasi di rischio:R20/21/22
- Condizioni di conservazione:Conservare a 4 ° C, -4 ° C è meglio
4-Iodo-2-trifluoromethylaniline Dati doganali
- CODICE SA:2921420090
- Dati doganali:
Codice doganale cinese:
2921420090Panoramica:
2921420090 Altri derivati dell'anilina e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
HS:2921420090 derivati anilina e loro sali IVA:17,0% aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
4-Iodo-2-trifluoromethylaniline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 064731-1g |
4-Iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 97% | 1g |
£12.00 | 2022-03-01 | |
| Fluorochem | 064731-5g |
4-Iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 97% | 5g |
£33.00 | 2022-03-01 | |
| Fluorochem | 064731-10g |
4-Iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 97% | 10g |
£51.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I188918-5g |
4-Iodo-2-trifluoromethylaniline |
97760-97-9 | 98% | 5g |
¥79.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I188918-25g |
4-Iodo-2-trifluoromethylaniline |
97760-97-9 | 98% | 25g |
¥341.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I188918-1g |
4-Iodo-2-trifluoromethylaniline |
97760-97-9 | 98% | 1g |
¥31.90 | 2023-09-02 | |
| Chemenu | CM118469-25g |
4-Iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 95+% | 25g |
$153 | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NE288-20g |
4-Iodo-2-trifluoromethylaniline |
97760-97-9 | 98% | 20g |
455.0CNY | 2021-08-04 | |
| TRC | I724785-100mg |
4-Iodo-2-trifluoromethylaniline |
97760-97-9 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | I724785-250mg |
4-Iodo-2-trifluoromethylaniline |
97760-97-9 | 250mg |
$75.00 | 2023-05-18 |
4-Iodo-2-trifluoromethylaniline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 30 °C → 50 °C; 50 °C → 40 °C
1.2 < 60 °C; 2 h, 50 - 60 °C
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C
1.2 Reagents: Water
1.2 < 60 °C; 2 h, 50 - 60 °C
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C
1.2 Reagents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C
Riferimento
- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Fluorescein Solvents: Dimethylformamide , Water ; 4 h, rt
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C
Riferimento
- Method for preparation of trifluoromethylated aniline compoundsPreparation method of trifluoromethyl aromatic amineNickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's Reagent, China, 2018, 20(13), 3732-3735
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Riferimento
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt
2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Riferimento
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C
Riferimento
- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: 1,2-Dichloroethane ; 24 h, rt
Riferimento
- Visible-light-mediated direct perfluoroalkylation and trifluoromethylation of free anilines, Tetrahedron Letters, 2017, 58(41), 3939-3941
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium acetate , 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Solvents: Acetonitrile ; 1 h, 80 °C; 12 h, 80 °C
Riferimento
- Method for synthesizing 2-aminotrifluoromethylbenzene and its derivative, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Riferimento
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Riferimento
- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesCoordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines, ChemCatChem, 2018, 10(5), 965-970
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Iodobenzene diacetate Catalysts: Propanoic acid, 2,2-dimethyl-, silver(1+) salt (1:1) Solvents: 1,4-Dioxane ; 24 h, 80 °C
Riferimento
- Silver-Catalyzed Trifluoromethylation of ortho CH Bonds in Anilines, ChemistrySelect, 2020, 5(39), 12148-12150
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C
Riferimento
- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Riferimento
- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines, ChemCatChem, 2018, 10(5), 965-970
4-Iodo-2-trifluoromethylaniline Raw materials
- Trifluoroiodomethane
- Togni’s Reagent
- N-[4-Iodo-2-(trifluoromethyl)phenyl]-2-pyridinecarboxamide
- Sodium Triflinate
- 1,1-Diphenylethylene
- SILVER, (TRIFLUOROMETHYL)-
- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-
- trimethyl(trifluoromethyl)silane
- 4-Iodoaniline
- N-Bromosuccinimide
- Butylated hydroxytoluene
- N-(4-Iodophenyl)-2-pyridinecarboxamide
- 1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one
4-Iodo-2-trifluoromethylaniline Preparation Products
4-Iodo-2-trifluoromethylaniline Letteratura correlata
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
97760-97-9 (4-Iodo-2-trifluoromethylaniline) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso